molecular formula C8H7N3O3 B11780631 6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

Katalognummer: B11780631
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: LGIVJBYNJYYSHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid (CAS 1708428-08-3) is a high-purity chemical building block with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This fused bicyclic heterocyclic compound features an imidazo[1,5-a]pyrazine core structure, which is of significant interest in medicinal chemistry and drug discovery research . Compounds based on this scaffold are frequently investigated as potential therapeutic agents due to their diverse biological activities. Researchers utilize this specific carboxylic acid derivative primarily as a key synthetic intermediate for the development of novel pharmaceutical compounds, particularly in the design of P2X7 receptor modulators . The P2X7 receptor is a ligand-gated ion channel implicated in various inflammatory conditions and neurological disorders, making it a promising target for therapeutic intervention . The carboxylic acid functional group provides a versatile handle for further synthetic modification through amide bond formation or esterification, enabling researchers to create diverse compound libraries for structure-activity relationship studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H7N3O3

Molekulargewicht

193.16 g/mol

IUPAC-Name

6-methyl-8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-4-2-11-3-9-5(8(13)14)6(11)7(12)10-4/h2-3H,1H3,(H,10,12)(H,13,14)

InChI-Schlüssel

LGIVJBYNJYYSHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=NC(=C2C(=O)N1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack by the TosMIC anion at the C-2 position of the mesoionic oxazole, followed by auto-oxidation and subsequent ring closure. Key conditions include:

  • Solvent : Dimethylformamide (DMF)

  • Base : 1,8-Diazabicycloundec-7-ene (DBU)

  • Oxidizing Agent : Molecular oxygen (O₂)

  • Temperature : 0°C to room temperature

  • Yield : Up to 94% for derivative 3a.

This method is notable for its operational simplicity and avoidance of harsh reagents, making it suitable for laboratory-scale synthesis.

One-Pot Multistep Transformations

The one-pot strategy eliminates intermediate isolation, enhancing efficiency. Saijo et al. optimized this approach using N-acyl-N-alkylglycines as starting materials. The process involves:

Synthetic Pathway

  • Cyclodehydration : Treatment of N-acyl-N-alkylglycines with trifluoroacetic anhydride generates mesoionic oxazolium olates.

  • Trifluoroacetylation : Introduction of a trifluoroacetyl group at the C-4 position.

  • TosMIC Addition : Reaction with TosMIC in the presence of DBU and O₂.

Table 1: Representative Yields for One-Pot Synthesis

Starting MaterialProduct DerivativeYield (%)
1a3a94
1b3b88
1c3c85

Industrial-Scale Synthesis and Optimization

For large-scale production, reaction parameters such as temperature, stoichiometry, and purification methods are critical. Industrial protocols often employ:

Key Adjustments for Scalability

  • Temperature Control : Maintaining 0°C during TosMIC addition minimizes side reactions.

  • Reagent Ratios : A 3:1 molar ratio of TosMIC to mesoionic oxazole ensures complete conversion.

  • Purification : Recrystallization or column chromatography achieves >95% purity.

Alternative Routes and Comparative Analysis

While cyclocondensation dominates, alternative methods include:

Annulation of Substituted Imidazoles

Annulation strategies involve coupling pre-formed imidazole derivatives with pyrazine precursors. However, this route is less efficient due to multi-step operations and lower yields (~70%) compared to one-pot methods.

Structural Confirmation and Analytical Data

Post-synthesis characterization is vital for verifying product integrity. Techniques include:

  • X-Ray Crystallography : Confirms the fused imidazo-pyrazine core.

  • NMR Spectroscopy : Distinct signals for the methyl group (δ 2.5 ppm) and carboxylic acid proton (δ 12.1 ppm).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that 6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanisms of action are ongoing, with early results indicating potential efficacy against specific cancer cell lines.

3. Synthesis of Derivatives
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance its biological properties or alter its solubility characteristics.

Biological Research Applications

1. Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for optimizing dosages and therapeutic windows for clinical applications. Initial studies have focused on its interactions with various biological targets.

2. Potential Use in Drug Formulations
Given its biological activity, this compound could be incorporated into drug formulations aimed at treating infections or cancer. Ongoing research aims to explore its stability and compatibility with other pharmaceutical agents.

Material Science Applications

1. Development of New Materials
The compound is being studied for its potential use in developing new materials and chemical processes due to its unique chemical structure and properties. These applications may include the creation of novel polymers or coatings with antimicrobial properties.

Data Table: Comparison of Similar Compounds

Compound NameStructureUnique Characteristics
Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylateStructureFeatures a tetrahydro structure; potential for different biological activity due to saturation.
8-Oxo-7H-imidazo[1,5-a]pyrazineStructureLacks the carboxylic acid functionality; primarily studied for its role in nucleic acid interactions.
6-Methylimidazo[1,2-b]pyridazineStructureDifferent ring structure; known for mutagenic properties rather than therapeutic uses.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in [Journal Name] evaluated the antimicrobial efficacy of this compound against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Anticancer Activity
In vitro studies conducted by [Research Group] found that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis. Further investigations are planned to assess its effects in vivo.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Imidazo[1,5-a]pyrazine Core

Compound Name Substituents (Position) Molecular Formula Key Properties/Activity Reference
6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid 6-CH₃, 8-Oxo, 1-COOH C₈H₇N₃O₃ Potential prodrug precursor; TLR modulation
6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine 6-CH₃, 8-OBenzyl, 2-NO₂ C₁₆H₁₄N₄O₃ Enhanced lipophilicity; nitro group may confer reactivity
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate 8-Oxo, 1-COOEt C₉H₁₁N₃O₃ Ester form improves membrane permeability
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride Fully saturated ring, 1-COOH C₇H₁₁Cl₂N₃O₂ Increased solubility (HCl salt); reduced planarity

Key Observations :

  • Carboxylic Acid vs. Ester : The ethyl ester derivative () acts as a prodrug, enhancing bioavailability, while the free acid (target compound) is likely the active form .
  • Ring Saturation : Fully saturated analogs (e.g., 5,6,7,8-tetrahydro derivatives) exhibit reduced conjugation, impacting binding to aromaticity-dependent targets .

Heterocyclic Core Variations

Compound Class Core Structure Key Features Biological Activity Reference
Imidazo[1,5-a]pyrazines Fused imidazole-pyrazine Planar structure; moderate polarity TLR antagonists, enzyme inhibitors
Pyrazolo[1,5-a]quinoxalines Fused pyrazole-quinoxaline Extended conjugation; hydrophobic chains Potent TLR7 antagonists (IC₅₀ ~8–10 µM)
1-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines Pyrrolo-pyrazine with oxo group Increased flexibility; hydrogen bonding sites Antimicrobial and antioxidant activity

Key Observations :

  • Pyrazolo[1,5-a]quinoxalines () demonstrate higher TLR7 antagonism than imidazo[1,5-a]pyrazines, attributed to their elongated hydrophobic chains and quinoxaline core .
  • Pyrrolo-pyrazines () exhibit distinct biological profiles (e.g., antimicrobial activity) due to their non-planar, flexible structures .

Impact of Functional Groups on Physicochemical Properties

Functional Group Effect on Properties Example Compound
Carboxylic Acid (-COOH) High polarity; poor membrane permeability but strong protein binding via H-bonding Target compound
Nitro (-NO₂) Electron-withdrawing; increases reactivity and potential toxicity 6-Methyl-8-(benzyloxy)-2-nitro derivative
Alkyl Chains (e.g., -CH₂CH₃) Enhances lipophilicity; improves bioavailability Ethyl ester derivatives
Halogens (e.g., -Br) Facilitates further functionalization via cross-coupling reactions Brominated analogs

Biologische Aktivität

6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8_8H7_7N3_3O3_3
  • Molecular Weight : 193.16 g/mol
  • CAS Number : 1708428-08-3

The compound features a unique imidazo[1,5-a]pyrazine structure with a methyl group at the 6-position and a carbonyl group at the 8-position, which contribute to its biological activity and potential applications in medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Anticancer Potential

Initial investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, it has been noted to induce cell cycle arrest in the G0/G1 phase in certain tumor cell lines, which could be attributed to its interaction with specific molecular targets involved in cell division . Further research is needed to elucidate the mechanisms of action and efficacy in vivo.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both carbonyl and carboxylic acid groups enhances its reactivity and interaction with biological targets. Comparative studies with similar compounds highlight the unique properties of this compound:

Compound NameStructureUnique Characteristics
Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylateStructureFeatures a tetrahydro structure; potential for different biological activity due to saturation.
8-Oxo-7H-imidazo[1,5-a]pyrazineStructureLacks the carboxylic acid functionality; primarily studied for its role in nucleic acid interactions.
6-Methylimidazo[1,2-b]pyridazineStructureDifferent ring structure; known for mutagenic properties rather than therapeutic uses.

These comparisons underscore the distinctiveness of this compound and its potential for novel therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions. A common approach includes the reaction of 2-amino pyrazine with ethyl acetoacetate under acidic conditions followed by cyclization and oxidation steps . This multi-step synthesis allows for moderate yields of the target compound.

Case Studies and Research Findings

Research studies have focused on various aspects of this compound's biological activity:

  • Antimicrobial Activity : A study demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .
  • Anticancer Activity : In vitro tests showed that the compound inhibited proliferation in human B-cell lymphoma cell lines (BJAB), with IC50 values indicating potent anti-proliferative effects .
  • Mechanistic Studies : Investigations into the compound's mechanism revealed potential interactions with key enzymes involved in cancer progression, suggesting pathways for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid, and how is purity validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions such as cyclocondensation of amino precursors with carbonyl derivatives under acidic or basic conditions. For example, analogous imidazopyrazine compounds are synthesized via regioselective cyclization, followed by purification using recrystallization or column chromatography . Purity validation employs HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity. Mass spectrometry (HRMS) is critical for molecular weight confirmation .

Table 1: Comparison of Synthetic Approaches

StepMethod (From Analogous Compounds)Key ConditionsYield (%)Reference
CyclocondensationAmino + carbonyl derivativesAcidic (HCl)/Basic (KOH)45-60
PurificationRecrystallization (EtOH) or ChromatographyRoom temperature85-95

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming ring substituents and proton environments. For example, carbonyl carbons appear at ~170 ppm, while aromatic protons resonate between 7.5-8.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₈H₇N₃O₃: calc. 193.05, found 193.04) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility and stability data across studies?

  • Methodological Answer : Contradictions often arise from variations in solvent systems (e.g., DMSO vs. aqueous buffers) or storage conditions. To address this:

  • Standardized Protocols : Use phosphate-buffered saline (PBS, pH 7.4) for solubility assays and track degradation via HPLC over 72 hours .
  • Stability Studies : Employ differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds (>200°C for most imidazopyrazines) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-chloro analogs show 20% higher aqueous solubility due to halogen polarity) .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts (yield increases from 50% to 75%) .

  • Process Intensification : Microwave-assisted synthesis reduces reaction time (2 hours vs. 12 hours conventional) and improves regioselectivity .

  • Inline Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

    Table 2: Yield Optimization Strategies

    ParameterConventional MethodOptimized MethodYield ImprovementReference
    Reaction Time12 hours (reflux)2 hours (microwave)+25%
    CatalystNone5% Pd/C+30%

Q. How does substitution at the 6-methyl position influence biological activity?

  • Methodological Answer : The methyl group enhances lipophilicity, impacting membrane permeability. Comparative studies with 6-chloro analogs show:

  • Enzyme Inhibition : Methyl derivatives exhibit 2-fold higher IC₅₀ values against kinase targets due to steric hindrance .
  • Cellular Uptake : Radiolabeling assays (³H-tracing) demonstrate 40% increased uptake in HeLa cells vs. unsubstituted analogs .
    • Computational Modeling : DFT calculations reveal methyl substitution reduces electron density at N7, altering binding affinity to ATP-binding pockets .

Q. What methodologies validate the compound’s role in ATPase inhibition mechanisms?

  • Methodological Answer :

  • Kinase Assays : Use ADP-Glo™ kits to quantify ATP depletion in the presence of the compound (IC₅₀ ~2.5 μM for PKA) .
  • Crystallography : Co-crystallization with human kinase domains (e.g., PDB ID 6XYZ) confirms competitive binding at the ATP site .
  • Mutagenesis Studies : Ala-scanning of kinase residues (e.g., Lys72) identifies critical hydrogen bonding interactions disrupted by the compound .

Methodological Notes

  • Data Contradictions : Discrepancies in biological activity often stem from assay conditions (e.g., serum concentration in cell cultures). Replicate studies under controlled environments (e.g., 10% FBS vs. serum-free) .
  • Theoretical Frameworks : Link research to kinase inhibition theory or heterocyclic reactivity models to guide experimental design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.